

Synthesis of 3-Iodo-1H-indazole-5-carbaldehyde from 5-iodo-indole

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Compound of Interest

Compound Name: 3-Iodo-1H-indazole-5-carbaldehyde

Cat. No.: B1439477

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Application Notes and Protocols

Topic: Synthesis of **3-Iodo-1H-indazole-5-carbaldehyde** from 5-Iodo-indole

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Scaffold Hopping from Indole to a Privileged Indazole Building Block

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs, including the kinase inhibitors axitinib and pazopanib.^{[1][2]} This bicyclic heterocycle, a bioisostere of the natural indole scaffold, is prized for its ability to form key hydrogen bonding interactions within the active sites of various protein targets.^[3] The transformation of an indole core into an indazole represents a powerful "scaffold hopping" strategy, enabling the exploration of new chemical space and the development of novel intellectual property in drug discovery programs.^{[4][5][6]}

This application note provides a detailed, field-proven protocol for the direct synthesis of **3-Iodo-1H-indazole-5-carbaldehyde**, a highly versatile synthetic intermediate, starting from the readily available 5-iodo-indole. The target molecule is strategically functionalized: the iodine atom at the C3-position serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), while the aldehyde at the C5-

position allows for numerous subsequent transformations, including reductive aminations, condensations, and oxidations.^[7]

The described method is based on a robust and optimized nitrosative ring expansion. This approach is particularly advantageous as it circumvents the challenges associated with direct C3-functionalization of the indazole ring; for instance, direct formylation of an indazole at the C3-position via the Vilsmeier-Haack reaction is known to be ineffective.^[1] By building the aldehyde functionality into the scaffold during the ring expansion, this protocol offers an efficient and direct route to this valuable building block.

Reaction Mechanism: The Nitrosative Ring Expansion Pathway

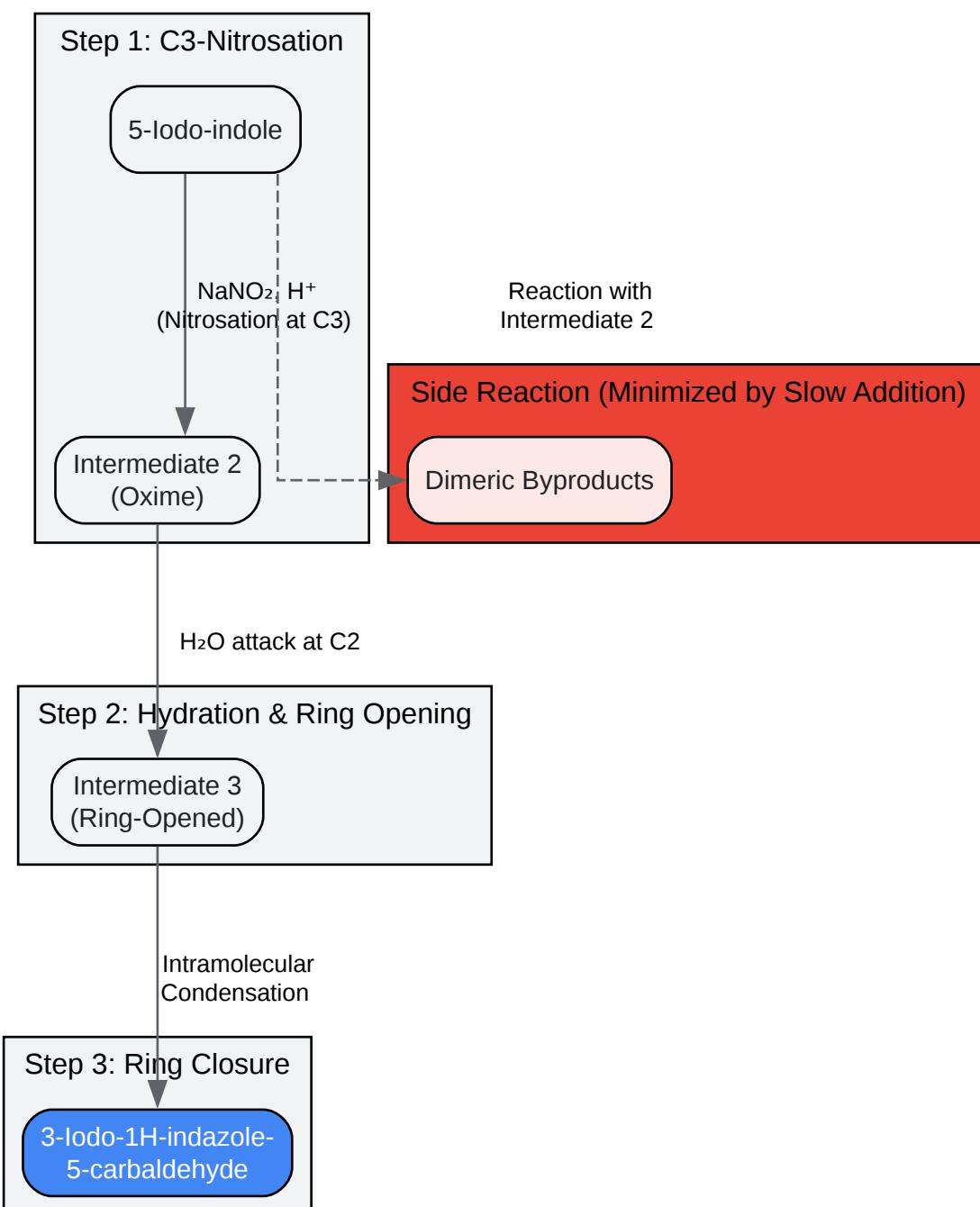
The conversion of an indole to a 1H-indazole-3-carboxaldehyde proceeds through a sophisticated multi-step sequence initiated by electrophilic attack on the electron-rich indole nucleus.^{[1][3]} The causality behind the experimental choices, particularly the slow addition of the indole substrate, is directly linked to mitigating a key side reaction.

The mechanistic pathway is as follows:

- **C3-Nitrosation:** The reaction begins with the electrophilic attack of the nitrosonium ion (generated *in situ* from sodium nitrite and acid) at the highly nucleophilic C3-position of the indole ring. This forms a 3-nitrosoindole intermediate, which rapidly tautomerizes to the more stable oxime (Intermediate 2).
- **Hydration and Ring Opening:** The oxime functional group activates the C2-position for nucleophilic attack by water. This hydration event triggers the cleavage of the C2-N1 bond, opening the pyrrole ring to form a ring-opened intermediate (Intermediate 3).
- **Ring Closure (Cyclization):** The terminal amine of the ring-opened intermediate then undergoes intramolecular condensation with the oxime, displacing the hydroxyl group and forming the new N-N bond of the pyrazole ring. This cyclization step yields the final 1H-indazole-3-carboxaldehyde product.

A critical challenge in this reaction is the propensity of the nucleophilic starting indole to react with the electrophilic 3-nitrosoindole intermediate, leading to the formation of undesired dimeric

byproducts.^{[1][3]} To suppress this side reaction, the protocol employs the slow addition of the indole solution to the nitrosating mixture. This ensures that the concentration of the starting indole remains low at all times, thereby favoring the desired intramolecular pathway and trapping of intermediates by water over the competing intermolecular dimerization.



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Caption: Mechanism of indole nitrosation to form 1H-indazole-3-carboxaldehyde.

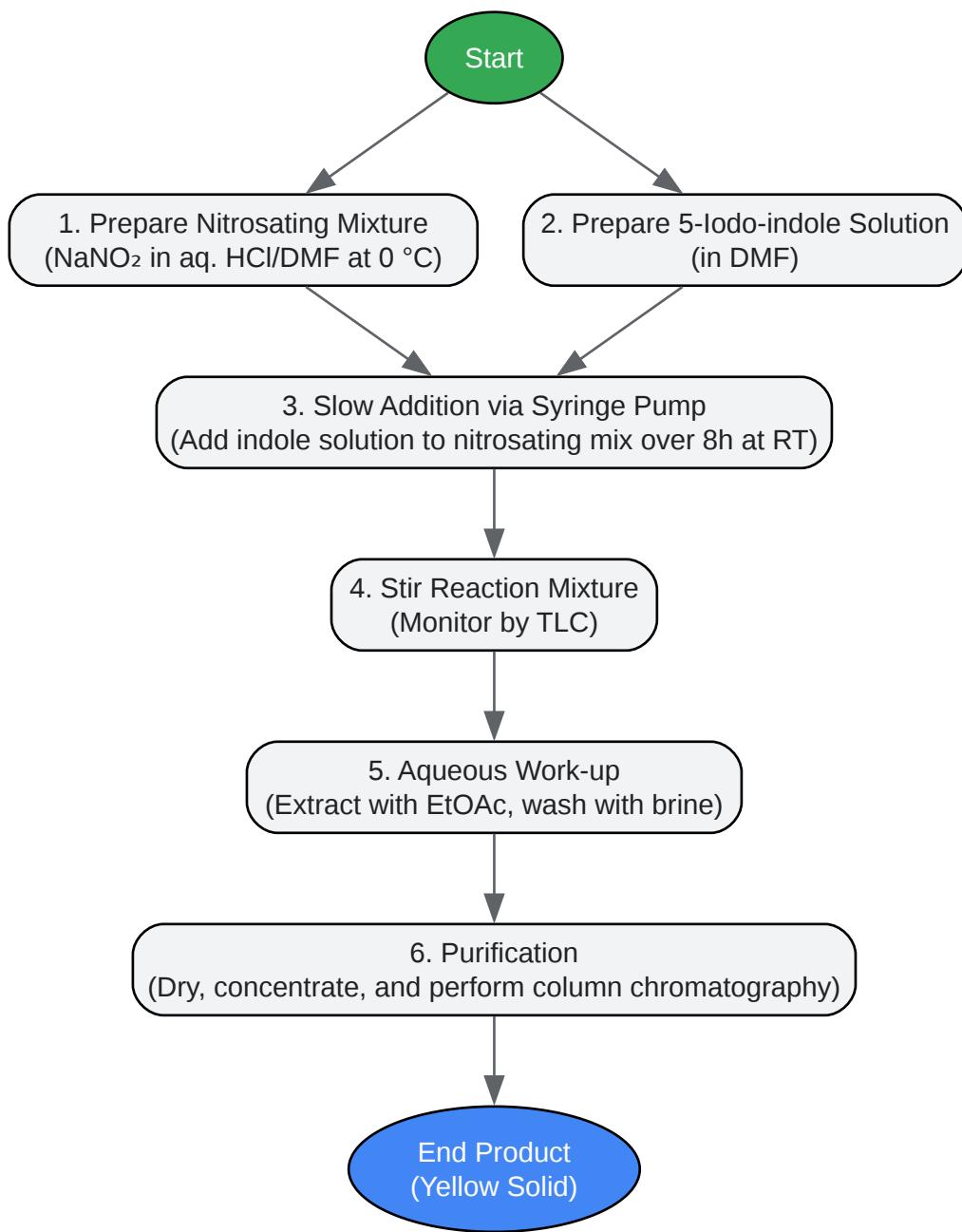
Detailed Experimental Protocol

This protocol is adapted from an optimized procedure reported by Girard et al. in RSC Advances (2018).[\[1\]](#)

Materials and Reagents

Reagent/Material	Grade	Supplier	Notes
5-Iodo-indole	≥98%	Standard Vendor	Starting material
Sodium Nitrite (NaNO ₂)	ACS Reagent, ≥97%	Standard Vendor	Nitrosating agent source
Hydrochloric Acid (HCl)	2 N Aqueous Solution	Standard Vendor	Acid catalyst
N,N-Dimethylformamide (DMF)	Anhydrous, 99.8%	Standard Vendor	Reaction solvent
Ethyl Acetate (EtOAc)	ACS Grade	Standard Vendor	Extraction solvent
Deionized Water (H ₂ O)	In-house		
Brine (Saturated NaCl)	In-house		For aqueous washes
Anhydrous Magnesium Sulfate (MgSO ₄)	ACS Grade	Standard Vendor	Drying agent
Silica Gel	230-400 mesh	Standard Vendor	For column chromatography
Syringe Pump	Lab Equipment		For controlled slow addition
Round-bottom flask, Magnetic stirrer, Ice bath, TLC plates	Lab Equipment		

Step-by-Step Procedure

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Caption: Experimental workflow for the synthesis of **3-Iodo-1H-indazole-5-carbaldehyde**.

- Preparation of the Nitrosating Mixture: In a 100 mL round-bottom flask equipped with a magnetic stir bar and maintained under an argon atmosphere, dissolve sodium nitrite (1.10 g, 16 mmol, 8 equiv.) in 9.5 mL of deionized water. Cool the solution to 0 °C in an ice bath. To this, add 18 mL of DMF, followed by the slow, dropwise addition of 2 N aqueous HCl (21 mL, 42 mmol, 21 equiv.). Stir the resulting pale blue mixture at 0 °C for 15 minutes.

- Preparation of the Indole Solution: In a separate flask, dissolve 5-iodo-indole (486 mg, 2 mmol, 1 equiv.) in 18 mL of DMF.
- Slow Addition and Reaction: Draw the 5-iodo-indole solution into a syringe and place it on a syringe pump. Add the indole solution to the vigorously stirred nitrosating mixture at a constant rate over 8 hours. After the addition begins, remove the ice bath and allow the reaction to proceed at room temperature.
- Reaction Monitoring: Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
- Aqueous Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers and wash them sequentially with deionized water (3 x 50 mL) and then with brine (1 x 50 mL).
- Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the solvent under reduced pressure. The resulting crude residue should be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure **3-Iodo-1H-indazole-5-carbaldehyde** as a yellow solid.

Quantitative Data and Expected Results

Parameter	Value	Notes
Starting Material	5-iodo-indole (486 mg, 2.0 mmol)	1.0 equivalent
Reagents	NaNO ₂ (1.10 g, 16.0 mmol)	8.0 equivalents
2 N HCl (21 mL, 42.0 mmol)	21.0 equivalents	
Solvent	DMF / H ₂ O	
Temperature	0 °C to Room Temperature	Controlled addition starts at 0 °C, then proceeds at ambient temp.
Reaction Time	8 hours (for addition)	Further stirring may be required until completion by TLC.
Expected Yield	~70-80%	Based on literature for similar substrates. [1]
Product Appearance	Yellow Solid	[7]
Molecular Formula	C ₈ H ₅ IN ₂ O	[8]
Molecular Weight	272.04 g/mol	[8] [9]

Conclusion

The protocol detailed herein provides a robust, reliable, and direct method for the synthesis of **3-iodo-1H-indazole-5-carbaldehyde** from 5-iodo-indole. By leveraging a carefully controlled nitrosative ring expansion, this procedure efficiently transforms a common indole scaffold into a highly valuable and dually functionalized indazole intermediate. The strategic slow addition of the substrate is key to achieving high yields by minimizing competitive side reactions. This application note serves as a practical guide for researchers in medicinal chemistry and drug development, enabling access to a versatile building block essential for the synthesis of novel therapeutic agents.

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